molecular formula C23H23FN2O2S B3939045 N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B3939045
M. Wt: 410.5 g/mol
InChI Key: DCNBWAVBGSLSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core, a thiophene ring, and a fluorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with a thiophene derivative under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a thiophene ring, and a fluorophenyl group. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2S/c1-13-19(22(28)26-15-8-6-14(24)7-9-15)21(18-5-4-10-29-18)20-16(25-13)11-23(2,3)12-17(20)27/h4-10,21,25H,11-12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNBWAVBGSLSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.